molecular formula C11H20O3 B8584767 (2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol CAS No. 88664-43-1

(2-Ethyl-1,8-dioxaspiro[4.5]decan-2-yl)methanol

Cat. No. B8584767
M. Wt: 200.27 g/mol
InChI Key: RMWKBSFMVYQXOE-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

Following procedures similar to Embodiments XVII-XIX, 1.10 g of 2-ethyl-1,8-dioxaspiro[4.5]decane-2-methanol was treated with 1.35 g of 2-picolinyl chloride hydrochloride in the presence of sodium hydride to yield 1.00 g of the desired product as pale yellow liquid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:13][OH:14])[CH2:7][CH2:6][C:5]2([CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[O:4]1)[CH3:2].Cl.[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH2:22]Cl.[H-].[Na+]>>[CH2:1]([C:3]1([CH2:13][O:14][CH2:22][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=2)[CH2:7][CH2:6][C:5]2([CH2:12][CH2:11][O:10][CH2:9][CH2:8]2)[O:4]1)[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)C1(OC2(CC1)CCOCC2)CO
Step Two
Name
Quantity
1.35 g
Type
reactant
Smiles
Cl.N1=C(C=CC=C1)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(OC2(CC1)CCOCC2)COCC2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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